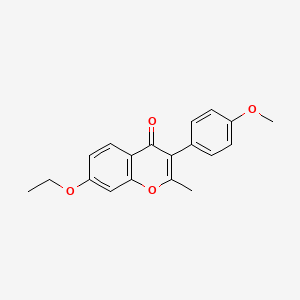

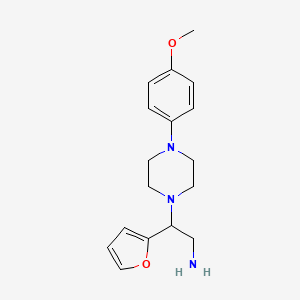

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

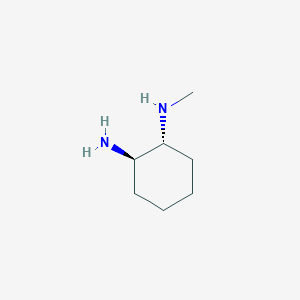

The synthesis of compounds like “4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide” often involves the use of the five-membered pyrrolidine ring, a nitrogen heterocycle widely used by medicinal chemists . The synthetic strategies used can include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

The chemical reactions involving this compound can be influenced by various factors. For instance, the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .Scientific Research Applications

Anticancer Agents

Benzenesulfonamide derivatives have been studied for their potential as anticancer agents . They can inhibit carbonic anhydrase IX, a gene overexpressed in many solid tumors . This inhibition can be a useful target for discovering novel antiproliferative agents . Some derivatives have shown significant inhibitory effects against cancer cell lines .

Antimicrobial Agents

In addition to their anticancer properties, benzenesulfonamide derivatives have also been explored as antimicrobial agents . Their mechanism of action in this context is still under investigation .

Carbonic Anhydrase Inhibitors

The compound’s ability to inhibit carbonic anhydrase IX makes it a potential candidate for the development of drugs targeting this enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Antibacterial Drugs

Sulfonamides, including benzenesulfonamide derivatives, have been used as antibacterial drugs for decades . They can inhibit the growth of bacteria by interfering with their ability to synthesize folic acid, a necessary component for their growth and reproduction .

Antitumor Agents

Some sulfonamide compounds have unique antitumor activities and are widely used in the field of medicine . For example, SLC-0111, sulofenur, indisulam, and pozapanib have been proven to have good anticancer effects, and are currently applied in clinical trials .

Radiosynthesis Building Block

4-[18F]fluoro-N-methyl-N-(propyl-2-yn-1-yl)benzenesulfonamide ([18F]F-SA) has been developed as a novel aromatic sulfonamide-based click chemistry building block . This can be used in the synthesis of radiolabeled compounds for imaging studies .

Future Directions

The future directions in the research and development of this compound could involve the design of new pyrrolidine compounds with different biological profiles . The introduction of heteroatomic fragments in these molecules could be a useful tool for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .

properties

IUPAC Name |

4-fluoro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O3S/c18-14-6-8-16(9-7-14)24(22,23)19-11-13-10-17(21)20(12-13)15-4-2-1-3-5-15/h1-9,13,19H,10-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXSZSYFIEZWQQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2)CNS(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2856379.png)

![N-[2-(3-Oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyridin-2-yl)ethyl]prop-2-enamide](/img/structure/B2856387.png)

![[1-(5-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2856388.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)cyclopropanesulfonamide](/img/structure/B2856390.png)

![4-[(3-fluoropyridin-2-yl)oxy]-N,N-dimethylcyclohexan-1-amine](/img/structure/B2856392.png)

![{[2-(4-Bromo-2-fluorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2856397.png)